molecular formula C7H10F3N3 B12630898 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine

Cat. No.: B12630898
M. Wt: 193.17 g/mol
InChI Key: MCJRVWQOCUCZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group and an ethanamine moiety attached to the pyrazole ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylpyrazole with trifluoroacetic anhydride, followed by the introduction of an ethanamine group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include pyrazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amine derivatives of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: In biological research, the compound is investigated for its potential antimicrobial and antifungal properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H10F3N3/c1-4-5(3-13(2)12-4)6(11)7(8,9)10/h3,6H,11H2,1-2H3

InChI Key

MCJRVWQOCUCZBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C(F)(F)F)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.